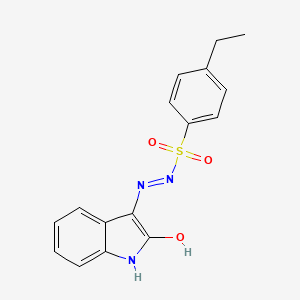![molecular formula C14H13N5O2S B5533267 N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533267.png)
N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular structure. For example, derivatives of acetamide have been synthesized using a variety of starting materials and conditions, highlighting the versatility and complexity of synthetic routes for these compounds (Wang et al., 2010; Evren et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, which provide insights into the arrangement of atoms and functional groups. These analytical techniques are crucial for confirming the identity and purity of synthesized compounds (Panchal & Patel, 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with acetamide derivatives can vary widely, including cyclization, condensation, and substitution reactions. These reactions are influenced by the presence of functional groups, which also dictate their chemical properties. For instance, the reactivity of thiazole and triazole rings towards nucleophiles and electrophiles can be explored through specific chemical transformations (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can be determined experimentally. These properties are essential for understanding the behavior of compounds under different conditions and for their application in various fields (Rajanarendar et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the molecule. Studies on similar compounds show that modifications in the molecular structure can significantly affect their chemical behavior and interactions with biological targets (Turan-Zitouni et al., 2005).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-10-7-12(18-21-10)16-13(20)8-22-14-15-9-19(17-14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCASIUWPFNUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-isoxazol-3-yl)-2-(1-phenyl-1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone](/img/structure/B5533197.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5533206.png)
![19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B5533214.png)

![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5533221.png)
![5,5'-[1,4-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5533223.png)
![5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5533225.png)
![4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5533230.png)
![(4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533236.png)

![5,7-dimethyltetrahydro-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-thiopyran]-6-one](/img/structure/B5533273.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5533280.png)